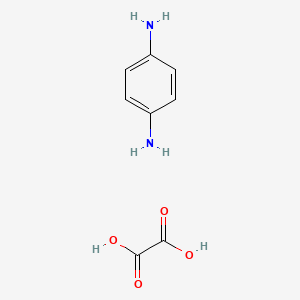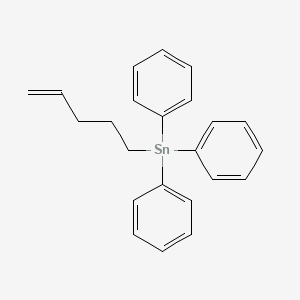
1-(2-(Benzyloxy)phenyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzyloxy)phenyl)-1-butanol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)phenyl)-1-butanol typically involves the reaction of 2-(benzyloxy)benzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Benzyloxy)phenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-(benzyloxy)phenyl)butanone.
Reduction: Formation of 1-(2-(benzyloxy)phenyl)butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-(Benzyloxy)phenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-(Benzyloxy)phenyl)-1-butanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The phenyl ring and butanol chain contribute to the compound’s overall bioactivity and stability.
Comparaison Avec Des Composés Similaires
1-(2-(Benzyloxy)phenyl)ethanol: Similar structure but with a shorter ethanol chain.
1-(2-(Benzyloxy)phenyl)propanol: Similar structure with a propanol chain.
1-(2-(Benzyloxy)phenyl)pentanol: Similar structure with a longer pentanol chain.
Uniqueness: 1-(2-(Benzyloxy)phenyl)-1-butanol is unique due to its specific chain length and the presence of the benzyloxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71289-85-5 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-(2-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3 |
Clé InChI |
YIKBWUJJIALZCM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

